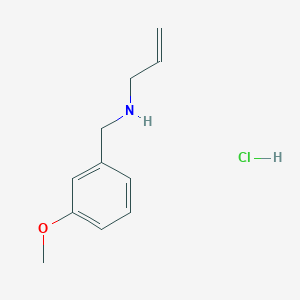![molecular formula C17H14ClN3S2 B2616309 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide CAS No. 303147-38-8](/img/structure/B2616309.png)
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide, commonly referred to as 4-CPMPS, is a sulfur-containing heterocyclic compound with a variety of potential applications in chemical synthesis, scientific research, and biochemistry.
科学研究应用
4-CPMPS has been investigated for its potential use in scientific research applications. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter release. This property makes 4-CPMPS a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4-CPMPS has also been investigated for its potential use as a fluorescent probe for the detection of certain enzymes and proteins.
作用机制
The mechanism of action of 4-CPMPS is not yet fully understood. However, it has been proposed that the compound binds to the active site of the enzyme acetylcholinesterase, affecting its activity. This binding is thought to be facilitated by the presence of the pyridine and pyrimidine moieties, which are known to interact with the enzyme's active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPMPS have not yet been fully explored. However, it has been shown to inhibit the enzyme acetylcholinesterase, suggesting that it may have an effect on neurotransmitter release. Additionally, 4-CPMPS has also been shown to have an effect on the activity of certain other enzymes and proteins.
实验室实验的优点和局限性
The use of 4-CPMPS in laboratory experiments offers several advantages. It is a commercially available compound and can be synthesized in a straightforward two-step process, making it relatively easy to obtain. Additionally, its ability to interact with certain enzymes and proteins makes it a useful tool for studying their activity. However, there are also some limitations to its use in laboratory experiments. For instance, its mechanism of action is not yet fully understood, making it difficult to predict its effects. Additionally, it is not known whether it has any adverse effects on human health.
未来方向
There are a number of potential future directions for the use of 4-CPMPS. One potential avenue of research is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its use as a treatment for neurological disorders. Finally, it could also be investigated for its potential use as a fluorescent probe for the detection of certain enzymes and proteins.
合成方法
4-CPMPS can be synthesized in a two-step process from the commercially available starting materials 4-chlorobenzaldehyde and 2-aminopyridine. The first step involves the condensation of 4-chlorobenzaldehyde and 2-aminopyridine in the presence of an acid catalyst to form the Schiff base intermediate. The second step involves the reduction of the Schiff base with sodium borohydride to form the desired product, 4-CPMPS.
属性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-methylsulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S2/c1-22-16-10-13(11-23-14-7-5-12(18)6-8-14)20-17(21-16)15-4-2-3-9-19-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXXDALEDZPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)
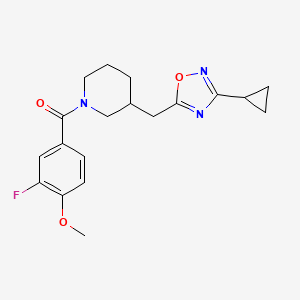
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)
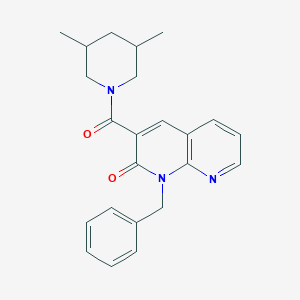
![2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2616236.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2616237.png)
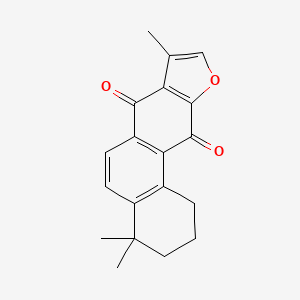
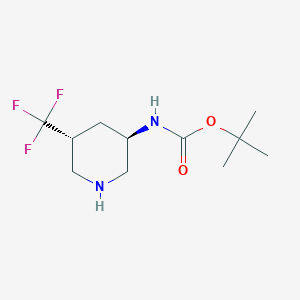


![(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616244.png)

